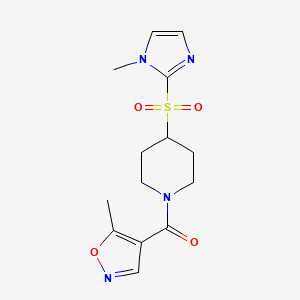

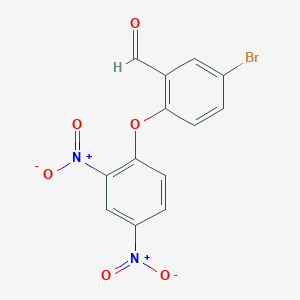

![molecular formula C17H16ClNOS2 B2888714 4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether CAS No. 477860-35-8](/img/structure/B2888714.png)

4-{[(7-Chloro-2,3-dihydro-1,5-benzothiazepin-4-yl)sulfanyl]methyl}phenyl methyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C17H16ClNOS2. It contains a benzothiazepin ring, which is a seven-membered ring containing a nitrogen atom, a sulfur atom, and a double bond. The ring is substituted with a chlorine atom and a sulfanyl group, which is connected to a phenyl ring through a methylene bridge.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C17H16ClNOS2), molecular weight (349.89), and its structure. Other properties such as melting point, boiling point, and density were not provided in the search results .Scientific Research Applications

Synthesis and Chemical Properties

Chlorination and Sulfonation Processes : The chlorination of related benzothiazepin compounds, such as 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one, yields chloro derivatives through reactions with chlorinating agents. This process is essential for introducing chlorine atoms into specific positions of the benzothiazepin ring, providing a pathway for further chemical modifications including sulfonation, which could be analogous to the synthesis routes of the given compound (Solomko et al., 1982).

Reactivity with Elemental Sulfur : The compound's structural motif is relevant in reactions involving elemental sulfur for the synthesis of heterocyclic compounds. For instance, a three-component reaction involving aminoaryl pyrroles, ethers, and elemental sulfur under metal-free conditions has been reported to efficiently produce N-heterocycle-fused benzothiadiazepines. This process highlights the reactivity of sulfur-containing compounds in constructing complex heterocyclic systems, which could be pertinent to the research applications of the compound (Zhang et al., 2019).

Applications in Material Science

Synthesis of High-Performance Materials : Thiophenyl-substituted compounds, similar to the given compound, have been utilized in the synthesis of high-refractive-index and low-birefringence materials. These materials are crucial for advanced optical applications, indicating the potential use of such compounds in the development of high-performance polymeric materials (Tapaswi et al., 2015).

Medicinal Chemistry Applications

Anti-Helicobacter pylori Agents : Derivatives of benzothiazepin compounds have shown potent activity against Helicobacter pylori, a significant pathogen involved in gastric diseases. This application demonstrates the potential of such compounds in developing new antimicrobial agents, suggesting that derivatives of the given compound could be explored for similar medicinal applications (Carcanague et al., 2002).

properties

IUPAC Name |

7-chloro-4-[(4-methoxyphenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNOS2/c1-20-14-5-2-12(3-6-14)11-22-17-8-9-21-16-7-4-13(18)10-15(16)19-17/h2-7,10H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDYDFPXIWEWGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)Cl)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B2888635.png)

![3-Chloro-4-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2888636.png)

![3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2888641.png)

![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)

![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)

![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide](/img/structure/B2888650.png)